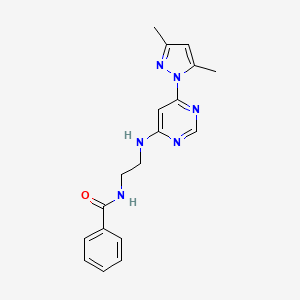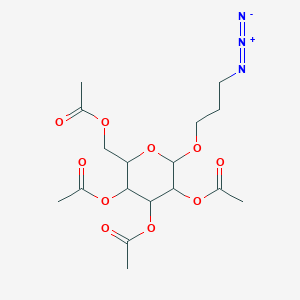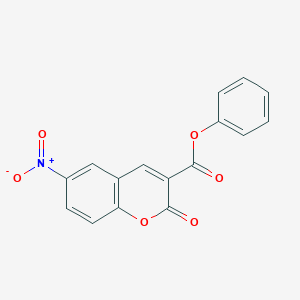![molecular formula C16H15NO3S B2961681 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid CAS No. 683267-43-8](/img/structure/B2961681.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid is a complex organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are then subjected to further reactions to introduce the carboxamido and benzoic acid functionalities. For instance, the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with ethyl chloroformate or chloroacetyl chloride can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of pharmaceuticals and other chemical products due to its versatile reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in cancer cell metabolism, such as PDK1 and LDHA . This inhibition disrupts the energy production in cancer cells, leading to their apoptosis. Additionally, the compound’s antioxidant properties help in reducing oxidative stress, further contributing to its therapeutic effects.
Comparación Con Compuestos Similares
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Comparison: Compared to these similar compounds, 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid is unique due to its specific carboxamido and benzoic acid functionalities, which enhance its biological activity and chemical reactivity. These structural features make it a more potent and versatile compound for various applications .
Propiedades
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(12-9-21-14-8-4-2-5-10(12)14)17-13-7-3-1-6-11(13)16(19)20/h1,3,6-7,9H,2,4-5,8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKNVDGVABXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2961608.png)



![3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2961615.png)


